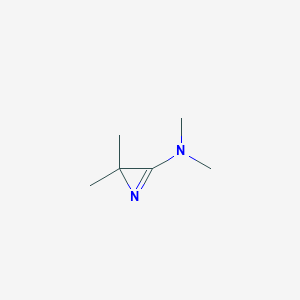

N,N,3,3-tetramethylazirin-2-amine

Description

BenchChem offers high-quality N,N,3,3-tetramethylazirin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,3,3-tetramethylazirin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54856-83-6 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

N,N,3,3-tetramethylazirin-2-amine |

InChI |

InChI=1S/C6H12N2/c1-6(2)5(7-6)8(3)4/h1-4H3 |

InChI Key |

OQEINIBVOPRVOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=N1)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N,3,3-tetramethylazirin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-2H-azirines

3-Amino-2H-azirines are a class of strained three-membered heterocyclic compounds characterized by a C=N double bond within the ring and an exocyclic amino group at the 3-position. These molecules are valuable synthetic intermediates due to their high ring strain and the presence of multiple reactive sites, making them versatile building blocks in organic synthesis.[1][2][3][4] They have been utilized in the synthesis of various nitrogen-containing compounds, including heterocycles and α,α-disubstituted amino acids.

General Synthetic Strategies for 2H-Azirines

Several general methods have been established for the synthesis of the 2H-azirine ring system. These strategies can be adapted to target specific substitution patterns, including that of N,N,3,3-tetramethylazirin-2-amine.

Neber Reaction and Related Rearrangements

The Neber reaction, the base-mediated rearrangement of O-sulfonylated ketoximes, is a classical method for the synthesis of 2H-azirines. While this method is typically used for the synthesis of 2-unsubstituted or 2-aryl/alkyl substituted azirines, modifications could potentially be explored for the introduction of an amino group.

Isomerization of Isoxazoles

The thermal or photochemically induced isomerization of isoxazoles can lead to the formation of 2H-azirines. This method's applicability depends on the availability of the appropriately substituted isoxazole precursor.

Oxidation of Enamines

The oxidation of enamines using reagents such as lead tetraacetate or phenyliodine(III) diacetate (PIDA) can yield 2H-azirines.[5] This approach is particularly relevant as it starts from a nitrogen-containing precursor.

Decomposition of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is a well-established route to 2H-azirines. The requisite vinyl azide can often be prepared from the corresponding vinyl halide or ketone.

Proposed Synthetic Protocol for N,N,3,3-tetramethylazirin-2-amine

Based on the general principles of 3-amino-2H-azirine synthesis, a plausible and detailed experimental protocol for N,N,3,3-tetramethylazirin-2-amine is proposed below. This protocol is a hypothetical pathway derived from analogous reactions reported in the literature and should be considered a starting point for experimental investigation.

The proposed synthesis involves a two-step sequence starting from isobutyryl chloride and N,N-dimethylamine to form N,N-dimethylisobutyramide, which is then converted to a chloroenamine intermediate followed by cyclization.

Step 1: Synthesis of N,N-dimethylisobutyramide

This initial step involves the straightforward acylation of dimethylamine with isobutyryl chloride.

-

Reaction:

-

Experimental Protocol:

-

To a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add isobutyryl chloride (1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-dimethylisobutyramide.

-

Step 2: Synthesis of N,N,3,3-tetramethylazirin-2-amine

This step involves the conversion of the amide to a reactive intermediate, likely a chloroenamine, followed by base-induced cyclization. This is a modification of known methods for 3-amino-2H-azirine synthesis.[3]

-

Reaction:

-

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve N,N-dimethylisobutyramide (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

-

Cool the solution to 0 °C and add phosphorus pentachloride (1.1 equivalents) portion-wise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to form the chloroenamine intermediate.

-

Cool the reaction mixture to -78 °C and add a strong, non-nucleophilic base such as sodium amide (NaNH2) or lithium diisopropylamide (LDA) (2.0 equivalents) in a suitable solvent (e.g., liquid ammonia or THF).

-

Stir the reaction mixture at low temperature for 1-2 hours and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain N,N,3,3-tetramethylazirin-2-amine.

-

Quantitative Data Summary

Since no direct experimental data for the synthesis of N,N,3,3-tetramethylazirin-2-amine has been reported, the following table provides estimated data based on similar reactions for the synthesis of other 3-amino-2H-azirines. These values should be used as a guideline for experimental design.

| Parameter | Step 1: Amide Formation | Step 2: Azirine Formation |

| Reactant 1 | Isobutyryl chloride | N,N-dimethylisobutyramide |

| Reactant 2 | Dimethylamine | Phosphorus pentachloride |

| Reactant 3 | - | Sodium amide |

| Solvent | Dichloromethane | Dichloromethane, THF |

| Reaction Temperature | 0 °C to RT | 0 °C to Reflux, then -78 °C to RT |

| Reaction Time | 2-4 hours | 3-5 hours (reflux), 12-16 hours (cyclization) |

| Estimated Yield | >90% | 40-60% |

| Purification Method | Extraction, Distillation | Vacuum Distillation, Chromatography |

Diagrams

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of N,N,3,3-tetramethylazirin-2-amine.

Experimental Workflow

Caption: Detailed workflow for the proposed synthesis.

Safety Considerations

-

Phosphorus pentachloride (PCl5) is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium amide (NaNH2) is a strong base and is also water-reactive. It can be flammable upon contact with air and moisture.

-

Strong bases like LDA and NaNH2 should be handled with extreme care under an inert atmosphere.

-

The synthesis should be carried out by trained personnel in a well-ventilated laboratory.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis of N,N,3,3-tetramethylazirin-2-amine. The proposed protocol is grounded in established synthetic methodologies for related 3-amino-2H-azirines. Researchers and drug development professionals can use this information as a robust starting point for their synthetic efforts, with the understanding that optimization of reaction conditions will be necessary to achieve the desired outcome. Further experimental investigation is required to validate and refine the proposed synthetic route.

References

N,N,3,3-tetramethylazirin-2-amine molecular structure and bonding

Introduction

N,N,3,3-tetramethylazirin-2-amine is a small, strained heterocyclic compound with the molecular formula C6H12N2.[1] It belongs to the class of 2H-azirines, which are characterized by a three-membered ring containing a nitrogen atom and a carbon-nitrogen double bond. The high ring strain and the presence of the endocyclic C=N bond make azirines highly reactive and versatile intermediates in organic synthesis. This guide provides a theoretical overview of the molecular structure, bonding, and potential experimental protocols for N,N,3,3-tetramethylazirin-2-amine, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The proposed molecular structure of N,N,3,3-tetramethylazirin-2-amine is depicted below. The core of the molecule is the 2H-azirine ring, a three-membered heterocycle. Attached to the C2 carbon of the ring is a dimethylamino group (-N(CH3)2), and the C3 carbon is substituted with two methyl groups (-CH3).

Caption: Proposed molecular structure of N,N,3,3-tetramethylazirin-2-amine.

Bonding Characteristics:

-

Azirine Ring: The three-membered ring is highly strained due to the small bond angles, which deviate significantly from the ideal sp2 (120°) and sp3 (109.5°) bond angles. This strain energy is a driving force for many of its chemical reactions. X-ray crystallographic studies of other 2H-azirines have shown an unusually long C2-N bond, suggesting a predisposition for cleavage at this site in thermal reactions.

-

C=N Double Bond: The endocyclic carbon-nitrogen double bond (imine functionality) is a key feature, making the molecule susceptible to nucleophilic attack at the C2 carbon.

-

Amino Group: The exocyclic dimethylamino group at C2 is expected to influence the electronic properties of the azirine ring through resonance and inductive effects. The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the C=N bond, potentially affecting its reactivity.

-

Gem-Dimethyl Group: The two methyl groups on the C3 carbon provide steric hindrance, which may influence the approach of reagents to that side of the molecule.

Spectroscopic Data (Hypothetical)

Due to the lack of published experimental data, the following spectroscopic characteristics are predicted based on the proposed structure and data from similar compounds.

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Signals for the two methyl groups on the C3 carbon would likely appear as a singlet. The two methyl groups on the exocyclic nitrogen would also likely appear as a singlet at a different chemical shift. |

| ¹³C NMR | Distinct signals would be expected for the C2 and C3 carbons of the azirine ring, with the C2 carbon being more deshielded due to the double bond and attachment to two nitrogen atoms. Signals for the four methyl carbons would also be present. |

| IR Spectroscopy | A characteristic absorption band for the C=N stretching vibration would be expected in the region of 1650-1750 cm⁻¹. C-H stretching and bending vibrations for the methyl groups would also be observed. |

| Mass Spectrometry | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of C6H12N2 (112.17 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the strained azirine ring. |

Experimental Protocols

The synthesis and characterization of N,N,3,3-tetramethylazirin-2-amine would likely follow general procedures established for other 2H-azirines.

Proposed Synthesis

A common method for the synthesis of 2H-azirines is the thermolysis or photolysis of vinyl azides. A plausible synthetic route for N,N,3,3-tetramethylazirin-2-amine could involve the following steps:

Caption: A generalized workflow for the proposed synthesis of N,N,3,3-tetramethylazirin-2-amine.

Detailed Methodology (Hypothetical):

-

Enamine Formation: 3,3-Dimethyl-2-butanone would be reacted with dimethylamine in the presence of a suitable catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent to form the corresponding enamine.

-

Azide Formation: The resulting enamine would then be treated with an azide transfer reagent, such as trifluoromethanesulfonyl azide (TfN3) or mesyl azide (MsN3), to form the vinyl azide intermediate.

-

Cyclization: The vinyl azide would then be subjected to thermolysis (heating) or photolysis (UV irradiation) to induce cyclization and elimination of dinitrogen, yielding the desired N,N,3,3-tetramethylazirin-2-amine.

-

Purification: The crude product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

Characterization

The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=N bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition (C, H, N).

If suitable crystals can be obtained, X-ray crystallography would provide definitive proof of the molecular structure and detailed information on bond lengths and angles.

Potential Signaling Pathways and Reactivity

Due to their high ring strain, 2H-azirines are reactive intermediates that can undergo a variety of ring-opening reactions. The photolysis of azirines is a well-established method for generating nitrile ylides, which are versatile 1,3-dipoles that can participate in cycloaddition reactions to form various five-membered heterocyclic rings.

Caption: A diagram illustrating the potential photochemical reactivity of N,N,3,3-tetramethylazirin-2-amine.

This reactivity makes 2H-azirines valuable building blocks in medicinal chemistry for the synthesis of novel nitrogen-containing scaffolds for drug discovery.

Conclusion

While specific experimental data for N,N,3,3-tetramethylazirin-2-amine is currently lacking in the scientific literature, its molecular structure, bonding, and reactivity can be reasonably predicted based on the well-established chemistry of 2H-azirine derivatives. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related compounds. Further experimental and computational studies are necessary to fully elucidate the properties of this specific molecule.

References

A Technical Guide to the Predicted Spectroscopic Data of N,N,3,3-tetramethylazirin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The predicted spectroscopic data for N,N,3,3-tetramethylazirin-2-amine (Molecular Formula: C₆H₁₂N₂, Molecular Weight: 112.17 g/mol ) are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The following chemical shifts are predicted for a standard deuterated solvent such as CDCl₃ with TMS as an internal standard.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 1.2 - 1.5 | Singlet | 6H | gem-dimethyl protons on C3 |

| 2.4 - 2.7 | Singlet | 6H | N,N-dimethyl protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbons | 15 - 25 | gem-dimethyl carbons (CC H₃)₂ |

| 35 - 45 | N,N-dimethyl carbons N(C H₃)₂ | |

| 30 - 45 | Quaternary C3 carbon C (CH₃)₂[1] | |

| 160 - 175 | C=N carbon (C2)[1][2][3][4][5] |

Note: The high degree of ring strain and the influence of two nitrogen atoms make precise chemical shift prediction challenging. The provided ranges are estimates based on known effects in similar strained and nitrogen-containing systems.

Table 2: Predicted Infrared (IR) Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2950 - 3000 | Medium-Strong | C-H stretch (sp³ from methyl groups) |

| 1740 - 1780 | Medium-Strong | C=N stretch (characteristic of strained azirine ring) |

| 1250 - 1350 | Medium | C-N stretch (from N,N-dimethylamino group) |

| 1360 - 1380 | Medium | C-H bend (gem-dimethyl group) |

A key diagnostic feature in the IR spectrum would be the complete absence of any broad or sharp bands in the 3200-3500 cm⁻¹ region, confirming the tertiary nature of the amine functionality.[6]

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data

The following fragmentation pattern is predicted under Electron Ionization (EI) conditions.

| m/z Value | Proposed Fragment Ion | Notes |

| 112 | [C₆H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 68 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical |

| 56 | [C₃H₄N]⁺ | Fragment from ring cleavage |

| 42 | [C₂H₄N]⁺ | Likely from fragmentation of the dimethylamino group or ring fragments |

Experimental Protocols

The following sections outline generalized protocols for the synthesis and spectroscopic characterization of N,N,3,3-tetramethylazirin-2-amine.

Proposed Synthesis: Neber Rearrangement

A plausible route to synthesize 2H-azirines is through the Neber rearrangement of ketoxime tosylates.[7][8]

-

Oxime Formation: 3,3-Dimethyl-2-butanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding ketoxime.

-

Tosylation: The resulting oxime is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to yield the O-tosyl ketoxime.

-

Neber Rearrangement: The purified O-tosyl ketoxime is then treated with a strong base, such as sodium ethoxide in ethanol. This induces the rearrangement to form 3,3-dimethyl-2H-azirine.

-

Amination: The final step would involve a nucleophilic addition of dimethylamine to the C=N bond of the azirine, followed by a subsequent reaction to form the target N,N,3,3-tetramethylazirin-2-amine. This step may require specific conditions due to the unique reactivity of the azirine ring.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets for each unique carbon.[9][10][11]

Protocol for Infrared (IR) Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the neat sample directly onto the ATR crystal. Ensure good contact.

-

Data Collection: Collect the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber.[12][13][14]

Protocol for Mass Spectrometry

-

Instrumentation: Utilize a mass spectrometer with both Electron Ionization (EI) and a soft ionization source like Electrospray Ionization (ESI).

-

ESI for Molecular Ion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source to confirm the molecular weight by observing the protonated molecule [M+H]⁺ at m/z 113.

-

EI for Fragmentation Pattern: Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet into an EI source. Use a standard electron energy of 70 eV to induce fragmentation. The resulting mass spectrum will provide the fragmentation pattern crucial for structural elucidation.[15][16]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a newly synthesized compound like N,N,3,3-tetramethylazirin-2-amine is outlined below.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. scienceopen.com [scienceopen.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. forensicresources.org [forensicresources.org]

- 14. measurlabs.com [measurlabs.com]

- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 16. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]

In-depth Technical Guide: The Enigmatic N,N,3,3-tetramethylazirin-2-amine (CAS 54856-83-6)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical entity registered under CAS number 54856-83-6, identified as N,N,3,3-tetramethylazirin-2-amine. Despite a comprehensive search of available scientific literature and chemical databases, it is apparent that this compound is not well-documented. This guide serves to consolidate the known information and highlight the significant gaps in the current understanding of its chemical and biological properties.

Core Chemical Identity

N,N,3,3-tetramethylazirin-2-amine is a small heterocyclic compound belonging to the class of 2-aminoazirines. These molecules are characterized by a three-membered ring containing one nitrogen atom, with an amino group attached to one of the ring carbons.

Table 1: Core Chemical Data for CAS 54856-83-6

| Property | Value | Source |

| Chemical Name | N,N,3,3-tetramethylazirin-2-amine | Chemical Abstracts Service |

| CAS Number | 54856-83-6 | Chemical Abstracts Service |

| Molecular Formula | C₆H₁₂N₂ | ChemicalBook[1] |

| Formula Weight | 112.17 g/mol | ChemicalBook[1] |

| Canonical SMILES | CN(C)C1=NC1(C)C | Inferred from name |

| InChI Key | Inferred from structure | Not available |

Physicochemical Properties: A Knowledge Gap

A thorough investigation for quantitative physicochemical data for N,N,3,3-tetramethylazirin-2-amine has yielded no specific experimental values. Properties such as melting point, boiling point, density, solubility, and partition coefficient remain undetermined or are not publicly reported. This lack of fundamental data is a primary obstacle to any further research or application development.

Table 2: Quantitative Physicochemical Properties (Status: Not Available)

| Property | Value |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

| Water Solubility | Not Available |

| LogP | Not Available |

Experimental Protocols: Uncharted Territory

Detailed experimental protocols for the synthesis and characterization of N,N,3,3-tetramethylazirin-2-amine are not described in the accessible scientific literature. While general synthetic routes for 2-aminoazirines exist, a specific, validated procedure for this particular substituted derivative is absent.

General Synthetic Approach for 2-Aminoazirines (Hypothetical Workflow)

A plausible, though unverified, synthetic pathway could involve the reaction of a corresponding α-haloimine with a secondary amine. This general approach would require significant optimization and characterization for the specific synthesis of N,N,3,3-tetramethylazirin-2-amine.

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Spectroscopic Data: The Missing Fingerprints

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for N,N,3,3-tetramethylazirin-2-amine has been found in public repositories. Such data is critical for the unambiguous identification and characterization of the compound.

Biological Activity and Signaling Pathways: An Open Question

The biological activity of N,N,3,3-tetramethylazirin-2-amine has not been investigated. While the broader class of aziridine-containing compounds has been explored for various medicinal chemistry applications, including as potential enzyme inhibitors or reactive probes, there is no information to suggest that this specific molecule has been screened for any biological targets. Consequently, no signaling pathways involving this compound can be described.

Conclusion and Future Directions

N,N,3,3-tetramethylazirin-2-amine (CAS 54856-83-6) represents a significant knowledge gap in the chemical sciences. While its basic chemical identity is established, the absence of any reported physicochemical properties, detailed synthetic protocols, spectroscopic data, or biological activity studies renders it an enigmatic entity.

For researchers and drug development professionals, this compound presents both a challenge and an opportunity. The primary and essential next steps would be:

-

De novo Synthesis and Purification: Development of a robust and scalable synthetic route.

-

Comprehensive Characterization: Thorough analysis using modern spectroscopic and analytical techniques to confirm its structure and purity.

-

Physicochemical Profiling: Determination of key properties such as solubility, stability, and lipophilicity.

-

Biological Screening: Evaluation in a broad range of biological assays to identify any potential therapeutic or research applications.

Until such fundamental research is undertaken, N,N,3,3-tetramethylazirin-2-amine will remain a mere entry in chemical registries, its potential unrealized.

References

Technical Guide: Stability and Storage of N,N,3,3-tetramethylazirin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative data on the stability, storage conditions, decomposition pathways, or detailed handling protocols for N,N,3,3-tetramethylazirin-2-amine. The following guide is a template that outlines the critical information required for a complete technical whitepaper on this topic. The data presented in the table and the workflow in the diagram are illustrative examples and should not be considered as experimentally verified information for N,N,3,3-tetramethylazirin-2-amine.

Introduction

N,N,3,3-tetramethylazirin-2-amine is a chemical compound with the molecular formula C6H12N2.[1] As with any reactive chemical species, understanding its stability profile and optimal storage conditions is paramount for ensuring its integrity in research and development applications. This document aims to provide a framework for the type of information that is essential for the safe and effective use of this compound.

Chemical Properties

A summary of the basic chemical properties of N,N,3,3-tetramethylazirin-2-amine is provided below.

| Property | Value |

| CAS Number | 54856-83-6 |

| Molecular Formula | C6H12N2 |

| Formula Weight | 112.17 |

Stability Profile

No specific data on the stability of N,N,3,3-tetramethylazirin-2-amine was found in the public domain.

A comprehensive stability study would typically involve evaluating the compound's degradation under various stress conditions. The following table illustrates how such data would be presented.

Table 1: Illustrative Stability Data for N,N,3,3-tetramethylazirin-2-amine Under Various Conditions (Hypothetical Data)

| Condition | Parameter | Time Point | Assay Value (% of Initial) | Degradants Formed (%) |

| Temperature | 40°C | 1 month | 98.2 | 1.8 |

| 60°C | 1 month | 92.5 | 7.5 | |

| Humidity | 75% RH | 1 month | 99.1 | 0.9 |

| 90% RH | 1 month | 97.3 | 2.7 | |

| Light | Photolytic | 24 hours | 96.0 | 4.0 |

| pH | 2 (Acidic) | 12 hours | 85.4 | 14.6 |

| 7 (Neutral) | 12 hours | 99.8 | 0.2 | |

| 10 (Basic) | 12 hours | 91.7 | 8.3 |

Recommended Storage Conditions

No specific storage recommendations for N,N,3,3-tetramethylazirin-2-amine were found.

Based on general laboratory practice for reactive organic molecules, the following storage conditions are recommended as a starting point, pending experimental validation:

-

Short-term (days to weeks): Store in a tightly sealed container at 2-8°C in a dry, dark environment.

-

Long-term (months to years): Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Experimental Protocols

No specific experimental protocols for the stability testing of N,N,3,3-tetramethylazirin-2-amine were found.

A typical experimental workflow for assessing the stability of a chemical compound is outlined below.

Diagram 1: General Workflow for Chemical Stability Assessment

A generalized workflow for assessing the stability of a chemical compound.

Decomposition

No information on the decomposition pathways or products of N,N,3,3-tetramethylazirin-2-amine was found.

A thorough investigation would aim to identify the major degradation products and elucidate the mechanisms of decomposition. This information is crucial for understanding potential impurities that may arise during storage and handling.

Handling and Safety

No specific handling and safety information beyond standard laboratory procedures was found.

When handling N,N,3,3-tetramethylazirin-2-amine, it is recommended to follow standard safety protocols for handling chemical reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The stability and appropriate storage of N,N,3,3-tetramethylazirin-2-amine are critical for its successful application in research and development. While specific data is currently lacking in the public domain, this guide provides a framework for the types of studies and information that are necessary to establish a comprehensive understanding of this compound's chemical behavior over time. It is strongly recommended that users perform their own stability assessments to determine appropriate storage and handling procedures for their specific applications.

References

The Chemistry of Azirines: A Technical Guide to their Historical Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azirines, three-membered unsaturated nitrogen-containing heterocycles, have captivated the interest of chemists for decades due to their unique reactivity stemming from significant ring strain. This technical guide provides a comprehensive overview of the historical discovery, synthetic development, and burgeoning applications of azirine compounds in medicinal chemistry and drug development. We delve into the key synthetic methodologies, offering detailed experimental protocols for their preparation. Quantitative data on reaction yields and spectroscopic characterization are systematically presented in tabular format for comparative analysis. Furthermore, this guide explores the mechanism of action of bioactive azirine derivatives and visualizes key synthetic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of their chemical and biological significance.

Historical Perspective: The Emergence of a Strained Ring System

The story of azirines is one of a gradual unfolding of understanding, from theoretical curiosities to valuable synthetic intermediates and bioactive molecules. While the saturated analogues, aziridines, were known since 1888, the unsaturated azirines, with their increased ring strain and unique reactivity, presented a greater synthetic challenge.

There are two constitutional isomers of azirine: the less stable 1H-azirines (with a C=C double bond) and the more commonly studied 2H-azirines (with a C=N double bond).[1] Most synthetic efforts have focused on the more stable 2H-azirines, which are considered strained imines and are often isolable.[1]

A pivotal moment in the history of azirine chemistry was the discovery of Azirinomycin in 1971, the first naturally occurring compound found to contain the 2H-azirine ring.[2][3] Isolated from the bacterium Streptomyces aureus, this antibiotic, chemically identified as 3-methyl-2H-azirine-2-carboxylic acid, exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][4] Although its toxicity precluded its use in human medicine, the discovery of Azirinomycin spurred significant interest in the synthesis and biological evaluation of azirine-containing compounds.[3]

Early synthetic explorations into this class of compounds were marked by the development of the Neber rearrangement , a reaction that converts a ketoxime into an α-amino ketone, proceeding through a 2H-azirine intermediate.[5][6] This reaction, first reported by Peter W. Neber and A. v. Friedolsheim in 1926, provided the first reliable chemical pathway to access the azirine ring system.[5]

Subsequent decades saw the development of other key synthetic methods, most notably the thermal and photochemical decomposition of vinyl azides , which have become a cornerstone of modern azirine synthesis.[1][7] These methods have enabled the preparation of a wide variety of substituted azirines, paving the way for a deeper investigation of their chemical reactivity and biological potential.

Synthetic Methodologies and Experimental Protocols

The synthesis of 2H-azirines is primarily achieved through three main strategies: the Neber rearrangement, the decomposition of vinyl azides, and the isomerization of isoxazoles. Each method offers distinct advantages and is suited for different substrate scopes.

The Neber Rearrangement

The Neber rearrangement is a versatile method for the synthesis of 2H-azirines from ketoxime sulfonates. The reaction is base-mediated and proceeds through the formation of a carbanion, which then displaces the sulfonate group in an intramolecular nucleophilic substitution to form the azirine ring.[5]

Experimental Protocol: Asymmetric Neber Reaction for Chiral Spirooxindole 2H-Azirines [8]

This protocol describes the organocatalytic asymmetric Neber reaction for the synthesis of chiral spirooxindole 2H-azirines.

-

Preparation of the Ketoxime Sulfonate (in situ):

-

To a solution of isatin ketoxime (0.2 mmol) and (DHQD)₂PHAL (0.02 mmol) in toluene (2.0 mL) at room temperature, is added triethylamine (0.4 mmol).

-

The mixture is stirred for 10 minutes.

-

Sulfonyl chloride (0.24 mmol) is then added, and the reaction is stirred at the same temperature.

-

-

Azirine Formation:

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spirooxindole 2H-azirine.

-

Decomposition of Vinyl Azides

The thermal or photochemical decomposition of vinyl azides is one of the most common and efficient methods for preparing 2H-azirines.[7] The reaction proceeds with the extrusion of nitrogen gas to form a transient vinyl nitrene intermediate, which then undergoes cyclization to the azirine.[1]

Experimental Protocol: Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde via Thermolysis of a Vinyl Azide [9]

This protocol is adapted from a procedure in Organic Syntheses.

-

Preparation of the Vinyl Azide:

-

(1-Azido-3,3-dimethoxy-1-propenyl)benzene is prepared from cinnamaldehyde dimethyl acetal via the addition of iodine azide followed by dehydroiodination with potassium tert-butoxide.

-

-

Thermolysis to the Azirine:

-

A solution of (1-azido-3,3-dimethoxy-1-propenyl)benzene (0.100 mole) in 1 L of anhydrous toluene is added dropwise over 4-5 hours to 500 mL of refluxing toluene.

-

The solution is refluxed for an additional 2 hours after the addition is complete.

-

The toluene is removed under reduced pressure to yield the crude azirine acetal.

-

-

Hydrolysis to the Aldehyde:

-

The crude acetal is dissolved in 200 mL of acetone and 200 mL of 1N hydrochloric acid.

-

The mixture is stirred at room temperature for 24 hours.

-

The acetone is removed under reduced pressure, and the aqueous layer is extracted with ether.

-

The combined ether extracts are washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and concentrated to give the crude aldehyde.

-

The product is purified by distillation under reduced pressure.

-

Isomerization of Isoxazoles

The isomerization of isoxazoles to 2H-azirines can be induced either photochemically or thermally, often in the presence of a catalyst. This method is particularly useful for the synthesis of 2H-azirine-2-carboxylic acid derivatives from 5-alkoxyisoxazoles.[10]

Quantitative Data and Spectroscopic Characterization

The efficiency of azirine synthesis varies depending on the chosen method and the substrate. The following tables summarize representative quantitative data for the key synthetic routes.

Table 1: Comparison of Yields for 2H-Azirine Synthesis Methods

| Synthetic Method | Substrate | Product | Yield (%) | Reference |

| Neber Rearrangement | Isatin Ketoxime Tosylate | Spirooxindole 2H-Azirine | up to 99% | [8] |

| Thermolysis of Vinyl Azide | (1-Azido-3,3-dimethoxy-1-propenyl)benzene | 3-Phenyl-2H-azirine-2-carboxaldehyde | 65-75% | [9] |

| Photolysis of Vinyl Azide | 2-Azido-1,1-diphenylethene | 2,2-Diphenyl-2H-azirine | ~90% | [11] |

| Isoxazole Isomerization | 5-Chloroisoxazoles | 2H-Azirine-2-carboxylic acids | High yields | [4] |

Spectroscopic Characterization

The identification of 2H-azirines relies on characteristic spectroscopic signatures.

-

¹³C NMR Spectroscopy: The C2 carbon of the azirine ring typically resonates at a higher field compared to the corresponding carbon in an aziridine, which is attributed to the ring strain.[12]

-

Infrared (IR) Spectroscopy: The C=N stretching vibration in 2H-azirines is a key diagnostic peak, typically appearing in the range of 1740-1820 cm⁻¹. For example, the N=C stretch in 2,3-diphenyl-2H-azirine is observed at 1747 cm⁻¹ and calculated to be at 1820 cm⁻¹.[13][14]

-

Raman Spectroscopy: Raman spectroscopy can also be a powerful tool for characterizing the vibrational modes of the azirine ring.[13]

Table 2: Spectroscopic Data for Representative 2H-Azirines

| Compound | ¹³C NMR (C2, ppm) | IR (C=N stretch, cm⁻¹) | Reference |

| 2,3-Diphenyl-2H-azirine | Not reported | 1747 | [14] |

| 3-Methyl-2H-azirine-2-carboxylic acid (Azirinomycin) | Not reported | Not reported | [3] |

| General Range | Higher field than aziridines | 1740-1820 | [12] |

Azirines in Drug Discovery and Development

The high reactivity of the azirine ring makes it an attractive pharmacophore for the design of biologically active molecules. Aziridine-containing natural products like Mitomycin C have long been used as anticancer agents, and their mechanism of action often involves the alkylation of DNA.[15] The electrophilic nature of the strained ring allows for nucleophilic attack by biological macromolecules, leading to covalent modification and modulation of their function.[15]

Recently, synthetic azirine derivatives have emerged as promising candidates for various therapeutic applications.

-

Anticancer Agents: The ability of aziridines to alkylate DNA is a key mechanism for their cytotoxic effects against cancer cells.[15]

-

Antibacterial Agents: Azirinomycin and other synthetic azirine-2-carboxylic acids have demonstrated significant antibacterial activity.[4] The presence of the carboxylic acid group appears to be important for their antimicrobial action.[4]

-

Enzyme Inhibitors: Aziridine derivatives have been reported as potent irreversible inhibitors of cysteine proteases, which are crucial for the life cycle of parasites causing diseases like malaria.[16]

-

Anti-angiogenic Agents: A recent study has identified a functionalized azirine-2-carboxylate as an inhibitor of endothelin-1 (ET-1) mediated angiogenesis.[17] This compound was shown to inhibit tubulogenesis in human umbilical vein endothelial cells (HUVECs) and reduce tumor growth in a xenograft mouse model.[17]

Mechanism of Action: Inhibition of Endothelin-1 Signaling

The discovery of an azirine-based anti-angiogenic agent that targets the endothelin-1 pathway opens up new avenues for cancer therapy. Endothelin-1 is a potent vasoconstrictor and mitogen that plays a significant role in tumor angiogenesis. The binding of ET-1 to its receptors (ETₐR and ETᵦR) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels.

The azirine-2-carboxylate compound identified in the study likely acts by covalently modifying the endothelin receptor or a downstream signaling component, thereby blocking the pro-angiogenic effects of ET-1.

Conclusion and Future Outlook

The field of azirine chemistry has evolved significantly from its early beginnings. What was once a synthetic curiosity is now a versatile building block for the construction of complex nitrogen-containing molecules with significant biological activity. The development of robust synthetic methods has been instrumental in this progress, enabling the exploration of their potential in drug discovery.

Future research in this area is likely to focus on several key aspects:

-

Development of Novel Asymmetric Syntheses: The demand for enantiomerically pure pharmaceuticals will continue to drive the development of new and more efficient catalytic asymmetric methods for azirine synthesis.

-

Exploration of New Biological Targets: The unique reactivity of the azirine ring suggests that these compounds may interact with a wide range of biological targets. High-throughput screening of azirine libraries could lead to the discovery of novel therapeutics.

-

Biocatalysis: The discovery of enzymes capable of forming aziridine rings in nature points towards the potential for developing biocatalytic methods for azirine synthesis, which could offer advantages in terms of stereoselectivity and environmental sustainability.[18][19]

References

- 1. Azirine - Wikipedia [en.wikipedia.org]

- 2. journal.skbu.ac.in [journal.skbu.ac.in]

- 3. Azirinomycin - Wikipedia [en.wikipedia.org]

- 4. Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09345A [pubs.rsc.org]

- 5. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2H-Azirine synthesis [organic-chemistry.org]

- 11. Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 17. Functionalized azirine based scaffolds as endothelin inhibitors for the selective anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CMU Chemists Describe How Non-Heme Iron Enzymes Form Aziridine from Free-Standing Amino Acids - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]

- 19. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on Theoretical Calculations of N,N,3,3-tetramethylazirin-2-amine: A Search for Existing Research

A comprehensive search of scholarly databases and scientific literature has revealed a notable absence of specific theoretical calculations or computational chemistry studies focused on N,N,3,3-tetramethylazirin-2-amine. While a significant body of research exists for computational studies on various other amine compounds, including secondary and tertiary amines in different chemical contexts, no dedicated theoretical analyses for the specified molecule, N,N,3,3-tetramethylazirin-2-amine, were identified.

This lack of available data prevents the creation of an in-depth technical guide as requested. Such a guide would necessitate a foundation of existing research from which to draw quantitative data, detail computational methodologies, and visualize relevant pathways or workflows. The core requirements of data presentation in structured tables, detailed experimental (computational) protocols, and diagrammatic visualizations of signaling pathways or logical relationships are contingent on the availability of published theoretical studies.

The performed searches encompassed a wide range of keywords and databases relevant to computational chemistry, quantum chemistry, and molecular modeling. Despite these efforts, no articles or datasets providing information on the optimized geometry, vibrational frequencies, electronic properties, reaction energies, or other quantum chemical descriptors for N,N,3,3-tetramethylazirin-2-amine could be retrieved.

Therefore, it is not possible to provide a summary of quantitative data, outline experimental protocols from cited studies, or generate the mandatory visualizations using Graphviz as there is no underlying scientific literature on which to base this information.

Researchers, scientists, and drug development professionals interested in the theoretical properties of N,N,3,3-tetramethylazirin-2-amine should be aware that this appears to be an area with limited to no published research. Future work in this area would represent a novel contribution to the computational chemistry of strained ring systems and substituted amines.

A Technical Guide to the Solubility of N,N,3,3-Tetramethylazirin-2-amine in Organic Solvents

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the compound N,N,3,3-tetramethylazirin-2-amine. This guide has been constructed as a representative template for researchers, scientists, and drug development professionals. The numerical data, while chemically plausible, is hypothetical. The experimental protocols and logical diagrams are based on established, standard methodologies in chemical research and are intended to serve as a framework for future investigation.

Introduction

N,N,3,3-tetramethylazirin-2-amine is a highly functionalized, strained heterocyclic compound. As a derivative of the azirine ring system, it possesses significant potential as a reactive intermediate and building block in synthetic organic chemistry. The presence of a gem-dimethyl group on the three-membered ring and a dimethylamino substituent suggests a unique combination of steric and electronic properties. For professionals in process chemistry and drug development, a thorough understanding of its solubility profile in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

This technical guide provides a structured overview of the anticipated solubility characteristics of N,N,3,3-tetramethylazirin-2-amine, presents a standardized protocol for its empirical determination, and illustrates the workflows and principles governing its solubility.

Predicted Physicochemical Properties

A molecule's solubility is fundamentally linked to its structure. Based on the name N,N,3,3-tetramethylazirin-2-amine, the following properties can be inferred, which in turn influence its solubility:

-

Molecular Formula: C₆H₁₂N₂

-

Molecular Weight: 112.17 g/mol

-

Structural Features: A strained three-membered azirine ring, four non-polar methyl groups, and a tertiary amine group capable of acting as a hydrogen bond acceptor.

-

Predicted Polarity: Likely a low-to-moderate polarity compound due to the predominance of alkyl groups, but with a polar center at the C-N and N-N bonds.

Hypothetical Solubility Data

The following table summarizes the predicted solubility of N,N,3,3-tetramethylazirin-2-amine in a range of common organic solvents at ambient temperature (25 °C). The compound is expected to exhibit higher solubility in non-polar and polar aprotic solvents and lower solubility in polar protic solvents due to its inability to act as a hydrogen bond donor.

| Solvent Category | Solvent | Formula | Polarity Index | Predicted Solubility ( g/100 mL) | Classification |

| Non-Polar | Hexane | C₆H₁₄ | 0.1 | > 40 | Very Soluble |

| Toluene | C₇H₈ | 2.4 | > 50 | Freely Soluble | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 | Freely Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 50 | Freely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 45 | Very Soluble | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~ 35 | Soluble | |

| Acetonitrile | CH₃CN | 5.8 | ~ 20 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~ 15 | Sparingly Soluble | |

| Polar Protic | 2-Propanol | C₃H₈O | 4.0 | ~ 8 | Slightly Soluble |

| Ethanol | C₂H₅OH | 4.3 | ~ 5 | Slightly Soluble | |

| Methanol | CH₃OH | 5.1 | ~ 2 | Very Slightly Soluble | |

| Water | H₂O | 10.2 | < 0.1 | Insoluble |

Standard Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method coupled with a suitable analytical technique like Gas Chromatography (GC).

4.1. Materials and Equipment

-

N,N,3,3-tetramethylazirin-2-amine (solute), >99% purity

-

Organic solvents, HPLC or analytical grade

-

Internal standard (e.g., dodecane, if using GC)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

4.2. Procedure

-

Stock Standard Preparation: Prepare a stock solution of N,N,3,3-tetramethylazirin-2-amine in a highly soluble solvent (e.g., Dichloromethane) at a known concentration (e.g., 1 mg/mL). Prepare a separate stock solution of the internal standard.

-

Calibration Curve: Generate a multi-point calibration curve by preparing a series of standards of varying concentrations from the stock solutions. Analyze each standard by GC to establish the relationship between concentration and instrument response.

-

Sample Preparation: Add an excess amount of N,N,3,3-tetramethylazirin-2-amine (e.g., 100 mg) to a vial containing a known volume (e.g., 10 mL) of the test solvent. This should be enough to ensure a saturated solution with visible undissolved solid.

-

Equilibration: Seal the vials tightly and place them in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 4 hours to permit the undissolved solid to settle completely.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any microscopic particulate matter.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) to bring its concentration within the range of the calibration curve. Add a known amount of internal standard. Analyze the final sample by GC-FID.

-

Quantification: Using the calibration curve, determine the concentration of N,N,3,3-tetramethylazirin-2-amine in the analyzed sample. Back-calculate to find the concentration in the original saturated solution, accounting for any dilutions. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships governing solubility.

Caption: A standard workflow for determining compound solubility via the shake-flask method.

Caption: Logical relationship between solute/solvent properties and solubility.

An In-depth Technical Guide on the Potential Hazards and Toxicity of N,N,3,3-tetramethylazirin-2-amine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. N,N,3,3-tetramethylazirin-2-amine is a compound for which there is a significant lack of published safety and toxicology data. The information presented herein is largely inferred from the chemical structure and data available for related compounds. Extreme caution should be exercised when handling this substance.

Introduction

N,N,3,3-tetramethylazirin-2-amine is a substituted 2H-azirine. The 2H-azirine ring is a three-membered unsaturated heterocycle containing a nitrogen atom, characterized by significant ring strain.[1][2] This inherent strain makes azirines highly reactive intermediates in organic synthesis.[1][2][3] While some naturally occurring products contain the azirine ring, such as the antibiotic Azirinomycin, they are often toxic.[2] Given the structural alerts for reactivity and the known toxicity of related compounds, a thorough understanding of the potential hazards of N,N,3,3-tetramethylazirin-2-amine is crucial for its safe handling and use in a research and development setting.

This guide provides a comprehensive overview of the potential hazards and toxicity of N,N,3,3-tetramethylazirin-2-amine, based on its chemical properties and the toxicological profiles of analogous structures, particularly aziridines.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Physical State | Likely a liquid at room temperature | Low molecular weight and non-polar nature. |

| Volatility | Potentially volatile | Low molecular weight suggests a relatively low boiling point. |

| Solubility | Likely soluble in organic solvents | Based on its hydrocarbon and amine functionalities. |

Potential Hazards and Toxicity

The primary concern with N,N,3,3-tetramethylazirin-2-amine stems from the reactivity of the azirine ring, which is analogous to the well-documented hazards of aziridines.

The bond angles in a three-membered ring like azirine are approximately 60°, which is a significant deviation from the ideal 109.5° for sp3-hybridized atoms and 120° for sp2-hybridized atoms.[5][6] This angle strain makes the ring susceptible to opening by a variety of reagents, particularly nucleophiles.[6] The high reactivity of azirines is a key feature of their utility in chemical synthesis but also a major source of their potential toxicity.[2]

Aziridines, the saturated analogs of azirines, are well-known to be highly toxic.[5] The parent compound, aziridine, is classified as a Category 1B carcinogen and mutagen.[7] The toxicity of aziridines is primarily due to their action as alkylating agents.[5][6] The strained ring can be opened by nucleophiles, such as the nitrogenous bases in DNA. This alkylation of DNA can lead to mutations and potentially cancer.[6]

The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B), noting that they are direct-acting alkylating agents that are mutagenic and form DNA adducts.[6] Given the similar ring strain and reactivity, it is prudent to assume that N,N,3,3-tetramethylazirin-2-amine could exhibit similar genotoxic and carcinogenic properties.

Aziridine is very toxic if swallowed, with an oral LD50 in rats of 5-15 mg/kg.[8] It is also highly toxic by inhalation, with a reported LC50 in rats of 15 ppm for an eight-hour exposure.[8] Symptoms of acute exposure in humans include severe irritation of the respiratory tract, eyes, and skin, with the potential for delayed effects such as pulmonary edema.[9] Aziridine is also corrosive and can cause severe chemical burns.[8][10] While no specific data exists for N,N,3,3-tetramethylazirin-2-amine, a high degree of acute toxicity should be presumed.

Aziridine can be absorbed through the skin and is a severe skin irritant, capable of causing third-degree chemical burns.[5][9] It is crucial to avoid all skin contact with aziridine-containing compounds.

Experimental Protocols

Due to the lack of specific data, the following are recommended protocols for handling and evaluating the toxicity of N,N,3,3-tetramethylazirin-2-amine.

-

Engineering Controls: All work with N,N,3,3-tetramethylazirin-2-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn, with sleeves fully extended.

-

-

Decontamination: All surfaces and equipment should be decontaminated after use. A solution of sodium thiosulfate can be used to quench reactive aziridine compounds.

A tiered approach to toxicity testing is recommended to minimize animal use and resource expenditure.

-

In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, mutagenicity, and carcinogenicity based on the chemical structure.

-

In Vitro Assays:

-

Mutagenicity: An Ames test (bacterial reverse mutation assay) should be conducted to assess mutagenic potential.

-

Genotoxicity: A chromosomal aberration test in mammalian cells (e.g., CHO cells) can provide further information on genotoxic effects.

-

Cytotoxicity: Determine the IC50 value in relevant cell lines (e.g., HepG2 for liver toxicity) using assays such as the MTT or LDH assay.

-

-

In Vivo Studies (if necessary):

-

Acute Toxicity: If further development is warranted, an acute oral or dermal toxicity study in rodents (e.g., rat or mouse) according to OECD guidelines should be performed to determine the LD50.

-

Sub-chronic Toxicity: Depending on the intended application, repeated dose toxicity studies may be necessary.

-

Data Presentation (Hypothetical)

The following tables are templates for organizing data that should be generated for a comprehensive toxicological profile of N,N,3,3-tetramethylazirin-2-amine.

Table 1: Inferred Physicochemical and Toxicological Properties

| Parameter | Predicted Value/Classification | Basis of Prediction |

| Molecular Weight | 112.17 g/mol | Chemical Formula (C6H12N2) |

| Acute Oral Toxicity | High (Category 1 or 2) | Analogy to aziridine (LD50 5-15 mg/kg) |

| Mutagenicity | Likely mutagenic | Structural alert (azirine ring) |

| Carcinogenicity | Potentially carcinogenic | Analogy to aziridine (IARC Group 2B) |

Table 2: Recommended In Vitro Toxicity Assays

| Assay | Test System | Endpoint |

| Ames Test | Salmonella typhimurium strains | Gene mutations |

| Chromosomal Aberration | Mammalian cell line (e.g., CHO) | Clastogenicity |

| Cytotoxicity (MTT) | Human cell line (e.g., HepG2) | Cell viability (IC50) |

Visualizations

Caption: Hypothetical pathway for the bioactivation and toxicity of N,N,3,3-tetramethylazirin-2-amine.

Caption: A tiered workflow for the toxicological evaluation of N,N,3,3-tetramethylazirin-2-amine.

Conclusion

While specific toxicological data for N,N,3,3-tetramethylazirin-2-amine are not available, its chemical structure, containing a strained 2H-azirine ring, strongly suggests a high potential for toxicity. By analogy to aziridines, it should be considered a reactive, potentially corrosive, and likely mutagenic and carcinogenic compound. All handling of this substance must be performed with stringent safety precautions. A thorough toxicological evaluation, following a tiered approach as outlined in this guide, is imperative before this compound is considered for any application where human exposure is possible.

References

- 1. Azirine - Wikipedia [en.wikipedia.org]

- 2. journal.skbu.ac.in [journal.skbu.ac.in]

- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 4. 54856-83-6 CAS MSDS (N,N,3,3-tetramethylazirin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Aziridine - Wikipedia [en.wikipedia.org]

- 6. Aziridines - Wikipedia [en.wikipedia.org]

- 7. New Regulatory Measures Proposed for Aziridine Compounds - Foresight [useforesight.io]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. epa.gov [epa.gov]

- 10. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Safe Handling of N,N,3,3-tetramethylazirin-2-amine and Related Aziridine Compounds

Disclaimer: A specific Safety Data Sheet (SDS) for N,N,3,3-tetramethylazirin-2-amine is not publicly available. This document provides a comprehensive overview of the potential hazards and safe handling procedures based on the known reactivity and toxicity of the aziridine functional group and structurally related compounds. The information herein is intended for use by trained professionals in research and development settings.

Introduction

N,N,3,3-tetramethylazirin-2-amine belongs to the aziridine class of compounds, which are three-membered heterocyclic amines. The high ring strain (approximately 60° bond angles) and the electrophilic nature of the aziridine ring make these compounds highly reactive.[1] This reactivity is synthetically useful but also confers significant toxicological risks. Aziridines are known to be potent alkylating agents, capable of reacting with endogenous nucleophiles like DNA, which can lead to mutagenic and carcinogenic effects.[1][2] Therefore, N,N,3,3-tetramethylazirin-2-amine should be handled as a potentially hazardous substance.

Hazard Identification and Toxicological Profile

The primary hazards associated with aziridines stem from their ability to act as alkylating agents. This reactivity is the basis for the cytotoxicity of several aziridine-containing anticancer drugs, such as Mitomycin C.[3]

Potential Health Effects:

-

Carcinogenicity: Aziridine and its derivatives are classified as possible to known carcinogens.[1][4] The International Agency for Research on Cancer (IARC) classifies aziridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2]

-

Mutagenicity: Aziridines are known to be mutagenic in a wide range of test systems.[2][5] They can induce DNA damage by forming bulky adducts with nitrogenous bases, leading to heritable genetic damage.[3][5]

-

Acute Toxicity: Acute exposure to aziridines can cause severe irritation to the skin, eyes, and respiratory tract.[5][6] Symptoms may include chemical burns, bronchitis, and pulmonary edema.[6]

-

Organ Toxicity: Degenerative changes in the liver and kidneys have been observed following chronic exposure in animal studies.[5][7]

Quantitative Data

Specific quantitative data for N,N,3,3-tetramethylazirin-2-amine is limited. The following tables provide representative data for the parent compound, aziridine, and other related small molecules to offer a comparative toxicological and physical properties profile.

Table 1: Physical and Chemical Properties of Aziridine and Related Compounds

| Property | Aziridine | 2-Methylaziridine |

| CAS Number | 151-56-4[8] | 75-55-8 |

| Molecular Formula | C2H5N[8] | C3H7N |

| Molar Mass | 43.07 g/mol [8] | 57.10 g/mol |

| Boiling Point | 56 °C[8] | 66-67 °C |

| Density | 0.832 g/mL[8] | 0.803 g/mL |

| Vapor Pressure | 160 mmHg (at 20 °C)[8] | 126 mmHg (at 20 °C) |

Table 2: Toxicological Data for Aziridine and Related Compounds

| Data Point | Species | Route | Value | Reference |

| LD50 (Aziridine) | Rat | Oral | 14 mg/kg | [8] |

| LC50 (Aziridine) | Rat | Inhalation | 15 ppm (8 hours) | [5] |

| LC50 (2-Methylaziridine) | Rat | Inhalation | 500 ppm (4 hours) | [5] |

Experimental Protocols: Safe Handling of Aziridine Compounds

Given the potential hazards, stringent safety protocols must be followed when working with N,N,3,3-tetramethylazirin-2-amine and other aziridines.

4.1 Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, a chemically resistant apron or suit is recommended.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

4.2 Engineering Controls

-

All manipulations of aziridine compounds should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

-

Safety showers and eyewash stations must be readily accessible.

4.3 Spill and Waste Disposal

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.

-

Waste Disposal: All waste containing aziridine compounds must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key concepts related to the safe handling and toxicological mechanisms of aziridine compounds.

References

- 1. Aziridines - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Regulatory Measures Proposed for Aziridine Compounds - Foresight [useforesight.io]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. epa.gov [epa.gov]

- 7. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Aziridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Handling and Disposal of N,N,3,3-tetramethylazirin-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information for N,N,3,3-tetramethylazirin-2-amine (CAS No. 54856-83-6) is readily available in public databases.[1] This guide is therefore based on the known hazards of its constituent functional groups: the aziridine ring and the aliphatic amine. The aziridine group, a three-membered nitrogen-containing heterocycle, is associated with high reactivity, toxicity, and potential carcinogenicity.[2][3][4][5] Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[6] A comprehensive, compound-specific risk assessment must be conducted by qualified personnel before any handling of this substance.

Chemical and Physical Properties

Limited specific data is available for N,N,3,3-tetramethylazirin-2-amine. The following table summarizes the known information and highlights the data gaps.

| Property | Value | Source |

| Chemical Name | N,N,3,3-tetramethylazirin-2-amine | [1] |

| CAS Number | 54856-83-6 | [1] |

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Formula Weight | 112.17 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Flash Point | Data not available |

Hazard Identification and Assessment

Due to the presence of the aziridine ring, N,N,3,3-tetramethylazirin-2-amine should be treated as a highly hazardous substance. Aziridine and its derivatives are known to be:

-

Highly Toxic: Can be harmful if inhaled, ingested, or absorbed through the skin.[5]

-

Mutagenic: As alkylating agents, they can react with DNA, leading to mutations.[3][5]

-

Potentially Carcinogenic: The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B).[2][3][4]

-

Corrosive and Irritant: Can cause severe burns and irritation to the skin, eyes, and respiratory system.[2][6]

-

Reactive: The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles.[3]

The aliphatic amine group contributes to the basicity and potential corrosivity of the molecule.

Experimental Protocols: Handling and Storage

A strict protocol should be followed to minimize exposure and risk.

3.1. Personal Protective Equipment (PPE)

A minimum set of PPE for handling N,N,3,3-tetramethylazirin-2-amine includes:

-

Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Check manufacturer's data for breakthrough times.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and amines should be used.

3.2. Engineering Controls

-

All work with N,N,3,3-tetramethylazirin-2-amine must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety showers and eyewash stations must be readily accessible.

3.3. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

-

Keep containers tightly sealed and clearly labeled with the chemical name and hazard warnings.

3.4. Spill and Decontamination

In case of a spill:

-

Evacuate the area and restrict access.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning solution (e.g., a dilute solution of a mild acid, followed by water), being mindful of the reactivity of the compound. For amine decontamination, specialized cleaning solutions may be used.[7]

Disposal Guidelines

All waste containing N,N,3,3-tetramethylazirin-2-amine must be treated as hazardous waste.

4.1. Waste Collection

-

Collect all waste (including contaminated PPE, absorbent materials, and empty containers) in designated, sealed, and clearly labeled hazardous waste containers.

-

Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

4.2. Chemical Inactivation

Given the high reactivity, chemical inactivation (quenching) of residual N,N,3,3-tetramethylazirin-2-amine in reaction mixtures is recommended before disposal. This should be done as part of the experimental procedure. A possible method could involve the slow addition of a proton source to open the aziridine ring, but this must be done with extreme caution and under controlled conditions.

4.3. Final Disposal

-

All hazardous waste must be disposed of through a licensed environmental waste management company.

-

Follow all local, state, and federal regulations for the disposal of highly reactive and potentially carcinogenic materials.[8]

Visualizations

5.1. Experimental Workflow for Handling

5.2. Logical Relationship for Spill Response

5.3. Disposal Decision Tree

References

- 1. 54856-83-6 CAS MSDS (N,N,3,3-tetramethylazirin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Aziridine [chemeurope.com]

- 3. Aziridines - Wikipedia [en.wikipedia.org]

- 4. New Regulatory Measures Proposed for Aziridine Compounds - Foresight [useforesight.io]

- 5. Aziridine - Wikipedia [en.wikipedia.org]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. skcltd.com [skcltd.com]

- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]

Methodological & Application

Application Notes and Protocols: N,N,3,3-Tetramethylazirin-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,3,3-Tetramethylazirin-2-amine, a member of the 3-amino-2H-azirine class of compounds, is a versatile and highly reactive building block in modern organic synthesis. These strained three-membered heterocycles serve as valuable synthons, particularly for the introduction of α,α-disubstituted α-amino acids into peptides and other complex molecules. The inherent ring strain of the azirine core, estimated to be around 200 kJ/mol, dictates its unique reactivity, allowing for a variety of ring-opening and cycloaddition reactions.[1] This document provides a detailed overview of the applications of N,N,3,3-tetramethylazirin-2-amine and related 3-amino-2H-azirines, complete with experimental protocols and mechanistic insights.

Key Applications

The primary application of N,N,3,3-tetramethylazirin-2-amine and its analogs lies in their reaction with carboxylic acids, which proceeds readily to form diamide derivatives of α,α-disubstituted amino acids. This transformation is particularly useful in peptide synthesis for the incorporation of sterically hindered amino acid residues, which can induce specific conformations such as β-turns in peptide backbones.

Beyond peptide synthesis, 3-amino-2H-azirines are employed in the synthesis of various heterocyclic compounds. Their reactions with NH-acidic heterocycles and heterocumulenes lead to the formation of new ring systems.[1] Furthermore, Lewis acid catalysis, for instance with BF₃, can promote reactions with less acidic nucleophiles.[2][3]

Reaction with Carboxylic Acids (The Azirine Method for Peptide Coupling)

The reaction of a 3-amino-2H-azirine with a carboxylic acid, such as an N-protected amino acid, occurs rapidly at low temperatures (0 °C to room temperature) to yield an N-acyl amino acid amide.[2][3] This reaction is driven by the relief of ring strain and proceeds through a protonation-initiated ring-opening mechanism. The high reactivity of the aminoazirine obviates the need for traditional peptide coupling reagents.

Data Presentation

Table 1: Representative Reactions of 3-Amino-2H-Azirines with Carboxylic Acids

| 3-Amino-2H-Azirine Derivative | Carboxylic Acid | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |